molecular formula C13H13NO B186193 4-(o-Tolyloxy)aniline CAS No. 56705-83-0

4-(o-Tolyloxy)aniline

Cat. No. B186193
CAS RN: 56705-83-0
M. Wt: 199.25 g/mol
InChI Key: JPCCVWJJMUIBJR-UHFFFAOYSA-N
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Description

“4-(o-Tolyloxy)aniline” is an organic compound with the molecular formula C13H13NO . It is also known by other names such as 4-(2-methylphenoxy)aniline and [4-(2-methylphenoxy)phenyl]amine . The molecular weight of this compound is 199.25 g/mol .


Synthesis Analysis

The synthesis of “4-(o-Tolyloxy)aniline” involves reaction conditions with hydrogen, palladium on activated charcoal in ethyl acetate at 20; under 2280.15 Torr; Catalytic hydrogenation .


Molecular Structure Analysis

The molecular structure of “4-(o-Tolyloxy)aniline” can be represented by the InChI string: InChI=1S/C13H13NO/c1-10-4-2-3-5-13(10)15-12-8-6-11(14)7-9-12/h2-9H,14H2,1H3 . The compound has a topological polar surface area of 35.2 Ų and a complexity of 187 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(o-Tolyloxy)aniline” include a molecular weight of 199.25 g/mol, a computed XLogP3 of 3.6, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 2 . It also has a rotatable bond count of 2, an exact mass of 199.099714038 g/mol, and a monoisotopic mass of 199.099714038 g/mol .

Scientific Research Applications

  • Synthesis of Anilines

    • Field : Organic Chemistry
    • Application : Anilines are used in the synthesis of a wide variety of compounds in organic chemistry .
    • Method : Various methods exist for the synthesis of anilines, including direct nucleophilic substitution, nitroarene reduction, and palladium-catalyzed methods .
    • Results : The synthesis of anilines is a critical process in the production of many chemical compounds, including pharmaceuticals, dyes, and polymers .
  • Biodegradation of Anilines

    • Field : Environmental Science
    • Application : Certain bacteria can degrade anilines, which are hazardous pollutants, thereby reducing environmental pollution .
    • Method : Stable Isotope Probing (SIP) and isopycnic density gradient centrifugation technology are used to identify aniline-degrading bacteria .
    • Results : Aniline was completely degraded in the microcosm after 45 and 69 hours respectively. The bacteria affiliated with Acinetobacter, Zoogloea, Comamonas, and Hydrogenophaga genera, which are known to degrade aniline, were enriched .
  • Treatment of Aniline-Containing Wastewater

    • Field : Environmental Engineering
    • Application : Aniline, a refractive organic pollutant with strong biological toxicity, is often found in industrial wastewater. Its treatment is crucial for environmental protection .
    • Method : Electrochemical oxidation process with Ti/RuO2 as the anode has been used to degrade aniline-containing wastewater .
    • Results : This method has shown promise in effectively treating aniline-containing wastewater .

Safety And Hazards

The safety data sheet for aniline, a related compound, indicates that it is combustible and toxic if swallowed, in contact with skin, or if inhaled . It may cause an allergic skin reaction, serious eye damage, and is suspected of causing genetic defects and cancer . It is also very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

4-(2-methylphenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-10-4-2-3-5-13(10)15-12-8-6-11(14)7-9-12/h2-9H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPCCVWJJMUIBJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70205267
Record name 4-(o-Tolyloxy)aniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(o-Tolyloxy)aniline

CAS RN

56705-83-0
Record name 4-(2-Methylphenoxy)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56705-83-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(o-Tolyloxy)aniline
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Record name 4-(o-Tolyloxy)aniline
Source EPA DSSTox
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Record name 4-(o-tolyloxy)aniline
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